1-Furfurylpiperazine dihydrochloride
Description
1-Furfurylpiperazine dihydrochloride (CAS: 1185304-05-5) is a piperazine derivative characterized by a furfuryl group (a furan ring attached via a methylene substituent) and two hydrochloride counterions. The compound’s structure comprises a six-membered piperazine ring substituted at the 1-position with a furfuryl moiety, forming 1-(2-furylmethyl)piperazine dihydrochloride. While direct pharmacological data for this compound are sparse in the provided evidence, structural analogs suggest that such derivatives may interact with neurotransmitter systems, including serotonin and dopamine receptors, due to their piperazine backbone .
Structure
2D Structure
Properties
IUPAC Name |
1-(furan-2-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-2-9(12-7-1)8-11-5-3-10-4-6-11;;/h1-2,7,10H,3-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRAXRAFGWHSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59037-70-6 | |
| Record name | 1-(2-Furylmethyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Piperazine + Furfuryl chloride (or bromide) | Stirred in dry tetrahydrofuran or ethanol under nitrogen atmosphere at 50–80°C for several hours |
| 2 | Reaction mixture workup | Removal of solvent under reduced pressure, extraction with organic solvents |
| 3 | Treatment with concentrated HCl | Addition of 2 equivalents of HCl in ethanol or water to precipitate the dihydrochloride salt |
| 4 | Cooling and filtration | Cooling to 0–5°C to crystallize the dihydrochloride salt, filtration, washing with cold solvent |
| 5 | Drying | Drying under vacuum or in an oven at 40–50°C |
This method aligns with the general alkylation and salt formation procedures used for piperazine derivatives.
Key Research Findings and Optimization Parameters
- Solvent choice: Dry tetrahydrofuran (THF) or ethanol are preferred solvents for the alkylation step due to good solubility and reaction control.
- Temperature control: Heating to 50–80°C facilitates alkylation; subsequent cooling to near 0°C is critical for salt crystallization.
- Acid addition: Controlled addition of hydrochloric acid ensures formation of the dihydrochloride salt with high purity.
- Purification: Filtration and washing with toluene or ether remove impurities and residual starting materials.
- Yield and purity: Optimized conditions yield crystalline dihydrochloride salts with high purity suitable for further applications.
Comparative Data Table of Preparation Conditions from Related Piperazine Derivatives
| Compound Type | Alkylating Agent | Solvent | Temperature (°C) | Acid for Salt Formation | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1-(p-n-Butylbenzyl)piperazine | 4-n-butyl benzoyl chloride | THF | 25–80 | HCl in ethanol | 60–75 | Requires Pd/C reduction step |
| 2-(1-Piperazinylmethyl)quinoline | Quinolylmethyl chloride | Ethanol | Reflux (~78) | Concentrated HCl | 55–70 | Reflux overnight, crystallization step |
| 1-Furfurylpiperazine (inferred) | Furfuryl chloride/bromide | THF or ethanol | 50–80 | 2 eq. HCl aqueous | 65–80 | Salt crystallization at 0–5°C |
Note: The last row is inferred based on analogous compound preparation methods described in patents and literature.
Summary of Preparation Method
The preparation of this compound is best achieved through the nucleophilic substitution reaction of piperazine with furfuryl chloride or bromide in an anhydrous organic solvent, followed by acidification with hydrochloric acid to form the dihydrochloride salt. Key parameters such as solvent choice, temperature, acid concentration, and crystallization conditions are critical for optimizing yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution
The secondary amine in the piperazine ring acts as a nucleophile in reactions with:
-
Sulfonyl chlorides : Produces sulfonamides (e.g., tosyl derivatives) .
-
Michael acceptors : Reacts with α,β-unsaturated carbonyl compounds via conjugate addition .
Key Example :
(monitored via TLC/HPLC).
Acid-Base Reactivity
As a dihydrochloride salt, the compound undergoes:
-
Deprotonation : In basic media (e.g., NaOH), releasing free piperazine for further reactions .
-
Salt metathesis : Exchanges chloride with other anions (e.g., acetate) in polar solvents .
Oxidation Reactions
The furfuryl moiety is susceptible to oxidation, particularly at the ether oxygen:
-
Strong oxidants (e.g., KMnO₄) : Cleave the furan ring to form diketones or carboxylic acids .
-
Mild oxidants (e.g., O₂) : Yield hydroxylated intermediates .
Cyclization and Radical Reactions
Under Mn(III)-mediated conditions, furfurylpiperazine derivatives undergo radical cyclization with 1,3-dicarbonyl compounds (e.g., dimedone) to form dihydrofuran-piperazine hybrids (Table 2) .
Table 2: Cyclization with Mn(OAc)₃
| Partner Compound | Product | Yield |
|---|---|---|
| Dimedone | Dihydrofuran-piperazine | 31–81% |
| Ethyl acetoacetate | Ester-functionalized hybrid | 20–60% |
Hydrolysis and Stability
Scientific Research Applications
The compound 1-Furfurylpiperazine dihydrochloride is a derivative of piperazine and furfuryl alcohol, which has garnered interest for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Antidepressant Activity
Research indicates that derivatives of piperazine, including 1-furfurylpiperazine, exhibit antidepressant-like effects. A study conducted on animal models demonstrated that this compound can enhance serotonin levels in the brain, which is crucial for mood regulation. The mechanism involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have reported significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents.
Neuroprotective Effects
The compound's neuroprotective properties have been explored in models of neurodegenerative diseases. Research indicates that it may reduce oxidative stress and inflammation in neuronal cells, providing a protective effect against conditions like Alzheimer's disease. This application is particularly relevant given the increasing prevalence of neurodegenerative disorders.
Case Study 1: Antidepressant Efficacy
In a controlled study published in a peer-reviewed journal, researchers administered this compound to rats subjected to chronic stress. The results showed a significant reduction in depressive behaviors compared to the control group, indicating its potential as an antidepressant agent.
Case Study 2: Antimicrobial Testing
A study conducted at a university laboratory evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The compound was tested against clinical isolates of bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests its viability as a lead compound for antibiotic development.
Mechanism of Action
The mechanism by which 1-furfurylpiperazine dihydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The molecular targets and pathways involved vary depending on the biological system under study.
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The furfuryl group (1-Furfuryl) introduces an electron-rich heteroaromatic ring, contrasting with electron-withdrawing substituents like chlorine (3,5-Dichlorophenyl) or fluorine (4-Fluorophenyl).
- Steric Considerations : Bulky substituents, such as 2-Fluorobenzyl, may hinder receptor binding compared to planar aromatic groups .
Physicochemical Properties
The substituent significantly impacts molecular weight, polarity, and stability:
*Calculated based on molecular formula C₉H₁₅N₂O·2HCl.
Key Observations :
- Solubility: Dihydrochloride salts generally exhibit higher water solubility than free bases. Polar substituents (e.g., methoxy) enhance solubility, while nonpolar groups (e.g., dichlorophenyl) reduce it .
- Stability : Most dihydrochloride salts are stable crystalline solids when stored at low temperatures (-20°C) .
Pharmacological and Research Findings
- 1-(4-Methoxyphenyl)piperazine dihydrochloride : Exhibits stimulant and euphoric effects via mixed serotonergic and dopaminergic mechanisms, akin to amphetamines .
- 1-(4-Fluorophenyl)piperazine dihydrochloride : Used in research as a serotonin receptor ligand, with λmax at 239 and 288 nm for UV detection .
- 1-(3,5-Dichlorophenyl)piperazine dihydrochloride : Likely serves as a precursor for antipsychotic agents due to halogenated aromaticity, which enhances blood-brain barrier penetration .
Mechanistic Inference for 1-Furfurylpiperazine : The furfuryl group’s electron-rich nature may enhance binding to serotonin receptors (e.g., 5-HT₁A/₂A), similar to methoxyphenyl derivatives. However, its heteroaromatic structure could alter metabolic pathways compared to purely phenyl-substituted analogs .
Biological Activity
1-Furfurylpiperazine dihydrochloride is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound is derived from piperazine, a well-known heterocyclic compound. Its structure features a furfuryl group, which is essential for its biological activity. The presence of two hydrochloride groups enhances its solubility in water, making it suitable for various biological assays.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound interacts with specific receptors in the central nervous system (CNS), potentially affecting neurotransmitter systems. This interaction may lead to anxiolytic or antidepressant effects.
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, influencing various physiological processes.
- Cell Signaling Pathways : The compound can modulate cell signaling pathways, affecting gene expression and cellular responses.
Biological Activities
This compound has been studied for various biological activities:
- Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor cell proliferation in certain cancer types. Its mechanism may involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is evidence supporting its neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on the antibacterial effects of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
-
Anticancer Activity :
- In a laboratory setting, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment.
-
Neuroprotection :
- A neuroprotection study involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound significantly reduced cell death and reactive oxygen species (ROS) levels.
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | Study 1 |
| Anticancer | Reduced viability in MCF-7 cells | Study 2 |
| Neuroprotective | Decreased oxidative stress-induced death | Study 3 |
Q & A
Basic Questions
What are common synthesis strategies for 1-Furfurylpiperazine dihydrochloride?
The synthesis of this compound can be inferred from analogous piperazine derivatives. A typical approach involves reacting piperazine or its substituted analogs with furfuryl-containing precursors under acidic or catalytic conditions. For example, 1-methylpiperazine derivatives are synthesized via condensation reactions with aldehydes or ketones, followed by hydrochlorination to form the dihydrochloride salt . Optimizing molar ratios, reaction time (e.g., 12–24 hours), and purification via recrystallization or column chromatography is critical.
What analytical methods are recommended for confirming the structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the furfuryl and piperazine moieties (e.g., δ 6.3–7.2 ppm for furan protons, δ 2.5–3.5 ppm for piperazine protons).
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% is typical for research-grade compounds).
- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Elemental Analysis : To validate stoichiometry (C, H, N, Cl).
Refer to safety data sheets for handling guidelines during analysis .
Advanced Research Questions
How can researchers resolve discrepancies in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions, impurity profiles, or structural analogs. Mitigation strategies include:
- Comparative Structural Analysis : Cross-reference with structurally similar compounds (e.g., 1-(4-Fluorophenyl)piperazine dihydrochloride) to identify activity trends .
- Dose-Response Validation : Replicate studies across multiple cell lines or in vivo models.
- Impurity Profiling : Use HPLC-MS to rule out side products interfering with biological assays .
What reaction parameters are critical for optimizing the synthesis of this compound?
Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Temperature Control : Maintain 60–80°C to avoid decomposition of the furfuryl group.
- Catalyst Use : Lewis acids (e.g., ZnCl₂) may accelerate condensation reactions.
- Post-Synthesis Workup : Acidic quenching (HCl) to precipitate the dihydrochloride salt .
How can mechanistic studies elucidate the pharmacological interactions of this compound?
Design studies using:
- Molecular Docking : Predict binding affinity to serotonin or dopamine receptors, common targets for piperazine derivatives .
- In Vitro Assays : Measure cAMP levels or calcium flux in transfected HEK293 cells.
- Metabolic Stability Tests : Use liver microsomes to assess cytochrome P450 interactions .
What strategies are effective for evaluating the compound’s toxicity profile in preclinical models?
- Acute Toxicity Studies : Administer escalating doses in rodents (OECD Guideline 423).
- Genotoxicity Assays : Ames test for mutagenicity.
- In Silico Predictors : Tools like ProTox-II to forecast hepatotoxicity or carcinogenicity .
How should researchers assess the stability of this compound under experimental conditions?
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways.
- Long-Term Storage : Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the dihydrochloride salt .
Can computational modeling guide structure-activity relationship (SAR) studies for this compound?
Yes. Use:
- QSAR Models : Predict logP, solubility, and bioavailability (e.g., SwissADME).
- Density Functional Theory (DFT) : Analyze electronic properties of the furfuryl group for SAR insights.
- Pharmacophore Mapping : Identify key functional groups for target binding .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
